Iron(2+);dichloride;tetrahydrate

Description

Crystallographic Studies

Crystallographic studies have been instrumental in elucidating the three-dimensional arrangement of atoms within the crystal lattice of iron(II) chloride tetrahydrate.

Crystal Structure Analysis

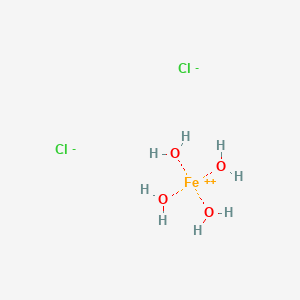

Early and comprehensive crystal structure analysis has revealed that iron(II) chloride tetrahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c. iucr.orgchemicalbook.com The structure is composed of discrete, distorted octahedral Fe(H₂O)₄Cl₂ groups. iucr.org In this arrangement, each iron (Fe) atom is coordinated to four water molecules and two chloride (Cl) atoms. nih.gov These individual octahedral complexes are held together within the crystal lattice primarily by O-H···Cl hydrogen bonds. iucr.org

The determination of the crystal structure involved the use of electron-density projections and refinement through three-dimensional least-squares treatment of diffraction data. iucr.org The unit cell parameters have been determined as follows:

| Parameter | Value |

| a | 5.91 ± 0.03 Å |

| b | 7.17 ± 0.03 Å |

| c | 8.44 ± 0.04 Å |

| β | 112° 10' ± 20' |

| Data sourced from Penfold and Grigor (1959) iucr.org |

The bond distances within the Fe(H₂O)₄Cl₂ octahedra have been measured as:

Fe-Cl: 2.38 Å iucr.org

Fe-O(1): 2.09 Å iucr.org

Fe-O(2): 2.59 Å iucr.org

Neutron Diffraction Investigations of Hydrogen Atom Positions

While X-ray diffraction is powerful for locating heavier atoms like iron and chlorine, neutron diffraction provides a more accurate determination of the positions of hydrogen atoms due to its sensitivity to atomic nuclei. mdpi.com A three-dimensional neutron diffraction study was conducted on a partially deuterated crystal of iron(II) chloride tetrahydrate to precisely locate the hydrogen (or deuterium) atoms. aip.org This investigation confirmed the space group as P2₁/c and provided refined unit cell parameters. aip.org

The study was crucial in understanding the hydrogen bonding network that connects the discrete Fe(H₂O)₄Cl₂ units. iucr.orgaip.org The positions of the hydrogen atoms were determined and compared with those predicted by electrostatic energy calculations. aip.org

| Parameter | Value |

| a | 5.885(3) Å |

| b | 7.180(6) Å |

| c | 8.514(4) Å |

| β | 111.09(2)° |

| Data sourced from a 1972 neutron diffraction study aip.org |

X-ray Diffraction (XRD) and Rietveld Refinements

X-ray diffraction (XRD) is a fundamental technique for characterizing crystalline materials. jim.org.cn For iron(II) chloride tetrahydrate, XRD patterns confirm its crystalline nature. researchgate.net The Rietveld refinement method, a powerful technique for analyzing powder diffraction data, is employed to refine the crystal structure model against the experimental XRD data. wikipedia.orgmyscope.training This method involves a least-squares approach to fit a calculated diffraction profile to the measured pattern, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. wikipedia.orgmyscope.training The analysis of XRD patterns of iron(II) chloride tetrahydrate, often in comparison with other iron-containing compounds, helps in phase identification and purity assessment. researchgate.net

Morphological Characterization

The morphology, or the external shape and texture of the crystals, provides additional insight into the material's properties.

Scanning Electron Microscopy (SEM)

Scanning electron microscopy (SEM) is a technique used to obtain high-resolution images of the surface of a material. SEM studies of iron(II) chloride tetrahydrate reveal the morphology of the crystals. These investigations are often part of a broader characterization of materials synthesized from or containing this compound. For instance, in the context of chemical gardens formed using iron salts, SEM is used to examine the resulting structures. researchgate.net

Spectroscopic Techniques for Characterization

A variety of spectroscopic techniques are employed to probe the electronic and vibrational properties of iron(II) chloride tetrahydrate. These methods provide information that is complementary to the structural data obtained from diffraction techniques. While detailed spectroscopic data is not provided in the search results, the use of techniques such as Fourier-transform infrared spectroscopy (FTIR) is mentioned in the context of characterizing products derived from iron(II) chloride. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

iron(2+);dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSMOXHYUFMBLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2FeH8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7758-94-3 (Parent) | |

| Record name | Iron(2+) chloride, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

198.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13478-10-9 | |

| Record name | Iron(2+) chloride, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Preparative Methodologies of Iron Ii Chloride Tetrahydrate

Direct Synthesis Routes

Direct synthesis methods for iron(II) chloride tetrahydrate typically involve the reaction of elemental iron with hydrochloric acid. These methods are foundational in laboratory-scale preparations.

Reaction of Iron with Hydrochloric Acid

The most common laboratory preparation of iron(II) chloride involves the direct reaction of metallic iron with hydrochloric acid. wikipedia.orgreddit.cominstructables.comsciencemadness.org In this reaction, iron metal, often in the form of powder or fine steel wool for a larger surface area, is added to an aqueous solution of hydrochloric acid. instructables.comyoutube.com The reaction proceeds as follows:

Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g) wikipedia.org

This exothermic reaction produces a pale green solution of aqueous iron(II) chloride and hydrogen gas. wikipedia.orgyoutube.com To obtain the tetrahydrate crystals, the resulting solution is typically filtered to remove any unreacted iron and other insoluble impurities. youtube.com The filtrate is then concentrated, often by heating, and subsequently cooled to allow for the crystallization of the pale green iron(II) chloride tetrahydrate. google.com The concentration step can be carried out under reduced pressure at temperatures between 70-110 °C. google.com

Methodologies for Ensuring Inert Environments during Synthesis

A critical aspect of synthesizing iron(II) chloride is the prevention of oxidation. Iron(II) is readily oxidized to iron(III) by atmospheric oxygen, which would lead to the formation of iron(III) chloride and other iron(III) compounds. instructables.comsciencemadness.orgwordpress.com To mitigate this, the synthesis is often conducted under an inert atmosphere.

Several techniques can be employed to create and maintain an inert environment:

Use of Inert Gases: The reaction vessel can be purged with an inert gas, such as nitrogen or argon, to displace oxygen. kindle-tech.comresearchgate.netkindle-tech.com This can be achieved by using a continuous flow of the inert gas or by employing a balloon filled with the gas connected to the reaction flask. researchgate.netlibretexts.org Argon, being denser than air, can be particularly effective as it can form a protective layer over the reaction mixture. researchgate.net

Flame Drying Glassware: To remove adsorbed moisture from the surface of the glassware, which can interfere with the reaction, the apparatus can be flame-dried or oven-dried before use. libretexts.orgyoutube.com

Use of a Bubbler: The hydrogen gas produced during the reaction can itself help to create a reducing environment and prevent the ingress of air. instructables.com Additionally, a bubbler containing water or a basic solution can be attached to the reaction setup to allow the generated hydrogen to escape while preventing backflow of air. instructables.com

Working Quickly: Minimizing the exposure time of the final product to air is crucial. wordpress.com Once the crystals are formed, they should be quickly filtered, dried, and stored in an airtight container. sciencemadness.orgwordpress.com

Production from Industrial Byproducts

A significant source for the commercial production of iron(II) chloride is industrial waste streams, particularly from the steel industry. wikipedia.org

Obtention from Water Pickling Liquors

Steel pickling is a surface treatment process used to remove impurities, such as rust and scale, from the surface of steel using an acid solution. nih.govmdpi.com When hydrochloric acid is used as the pickling agent, the resulting waste solution, known as "spent acid" or "pickle liquor," is rich in dissolved iron(II) chloride. wikipedia.orgnih.govmdpi.com This liquor typically contains a high concentration of iron ions and some residual free acid. mdpi.com

The process of obtaining iron(II) chloride tetrahydrate from these liquors involves several steps:

Reaction: During pickling, the iron oxides (such as wüstite, magnetite, and hematite) on the steel surface, as well as the base steel itself, react with hydrochloric acid to form ferrous chloride. nih.govscispace.com

Concentration: The pickling liquor is concentrated to increase the saturation of iron(II) chloride. This is often achieved through evaporation, sometimes in a pilot evaporation-crystallization plant where the liquor is heated. nih.govpreprints.org

Crystallization: The concentrated solution is then cooled to induce the crystallization of iron(II) chloride tetrahydrate. nih.govscispace.com The process can be controlled to produce crystals of a desired size. scispace.com

Separation and Drying: The crystallized salt is separated from the residual liquor by filtration and then dried. google.com

This method provides a valuable way to recycle and repurpose a hazardous industrial waste product into a commercially useful chemical. mdpi.comnih.govresearchgate.netpreprints.org

Preparation of Hydrated Forms from Anhydrous Iron(II) Chloride

While less common as a primary synthesis route, iron(II) chloride tetrahydrate can be prepared from anhydrous iron(II) chloride (FeCl₂). researchgate.net Anhydrous iron(II) chloride is a white solid that readily absorbs moisture from the air to form the hydrated green tetrahydrate. instructables.com

The preparation simply involves dissolving the anhydrous salt in water and then allowing the water to evaporate slowly, without heating, to facilitate the formation of the tetrahydrate crystals. researchgate.netresearchgate.net The molar mass of anhydrous iron(II) chloride is 126.75 g/mol , while the tetrahydrate is 198.81 g/mol . wikipedia.orgnih.gov

Generation of Iron(II) Chloride Tetrahydrate In Situ for Specific Reactions

In some chemical syntheses, particularly in organometallic chemistry, iron(II) chloride is generated in situ. wikipedia.orgwikipedia.org This means the compound is produced within the reaction mixture and immediately consumed in the subsequent reaction step. This approach is often preferred when dealing with air-sensitive reagents to avoid the challenges of isolating and storing the pure, unstable compound. wordpress.com

For example, in the synthesis of ferrocene (B1249389), iron(II) chloride can be generated in situ by the comproportionation of iron(III) chloride with iron powder in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.org This ensures that the highly reactive iron(II) species is readily available for the reaction with cyclopentadienylsodium.

Structural and Spectroscopic Characterization of Iron Ii Chloride Tetrahydrate

Spectroscopic Techniques for Characterization

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing information on oxidation states, spin states, and site symmetry. nih.gov For iron(II) compounds, Mössbauer spectra can distinguish between high-spin and low-spin states based on isomer shift (IS) and quadrupole splitting (QS) values. nih.gov

In studies of iron-dextran complexes, a component within the spectrum exhibited ⁵⁷Fe hyperfine parameters similar to those reported for iron(II) chloride tetrahydrate, suggesting the presence of a similar Fe(II) species. researchgate.net Generally, the Mössbauer parameters for low-spin iron(II) compounds are influenced by the σ-donor and π-acceptor properties of the coordinated ligands. rsc.org An inverse correlation has been observed between the partial centre shifts and the spectrochemical ranking of ligands. rsc.org

Investigations into various iron complexes have utilized Mössbauer spectroscopy to characterize the electronic and molecular structure. researchgate.net For instance, in situ Mössbauer spectroscopy, in combination with other techniques, has been employed to identify the relevant iron species in catalytic reactions, indicating the formation of specific organometallic iron(II) species. rsc.org The technique is also crucial for identifying spin crossover (SCO) phenomena, where the spin state of the central iron ion changes, as both Fe(II) and Fe(III) in high-spin and low-spin configurations have distinct spectroscopic signatures. nih.gov

Photoluminescence Studies

Photoluminescence (PL) spectroscopy provides insights into the electronic structure and excited-state properties of materials. While not extensively reported for iron(II) chloride tetrahydrate, micro-photoluminescence (µ-PL) studies have been conducted. mdpi.com

In one study, the µ-PL spectrum of FeCl₂·4H₂O crystals was characterized by a dominant sharp band. mdpi.com This emission is suggested to be related to the near band edge emission of the material. mdpi.com The intensity of the photoluminescence was observed to vary between fresh and aged samples, with aged samples showing different spectral features in regions where corrosion processes had occurred. mdpi.com

Vibrational Spectroscopy (e.g., Raman Studies)

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for confirming crystal structure and identifying phases. The Raman spectrum of iron(II) chloride tetrahydrate is consistent with its monoclinic C₂h⁵ space group. mdpi.com The 30 atoms in the unit cell result in 42 Raman-active modes. mdpi.com

The measured Raman spectrum for prepared FeCl₂·4H₂O has been shown to be identical to the standard reference spectrum, confirming the successful synthesis of the phase. usra.edu Studies on aged crystals of ferrous chloride revealed the formation of different iron phases, such as iron(III) chloride (FeCl₃) and the iron oxyhydroxide akaganeite, which were identified by their characteristic Raman peaks. mdpi.com In contrast, the green regions of the aged crystals maintained the Raman spectrum attributable to the pure FeCl₂·4H₂O phase. mdpi.com

Raman spectroscopy has also been used to differentiate between dehydrated iron chlorides. Films of FeCl₂ show characteristic peaks at approximately 150, 190, and 238 cm⁻¹, which are associated with octahedral distortion modes. osti.gov These are distinct from the Raman peaks of FeCl₃, which appear at 146, 186, 287, and 331 cm⁻¹. osti.gov

A comparison of key Raman peaks for different iron chloride species is presented below.

| Compound/Phase | Key Raman Peaks (cm⁻¹) | Reference |

| FeCl₂ (film) | 150, 190, 238 | osti.gov |

| FeCl₃ (film) | 146, 186, 287, 331, 404 | osti.gov |

| Akaganeite (in aged FeCl₂·4H₂O) | Peak identified, specific wavenumber not stated | mdpi.com |

X-ray Absorption Fine Structure (XAFS) Analysis of Iron Complexes

X-ray Absorption Fine Structure (XAFS) spectroscopy is a technique that provides information on the local atomic coordination, chemical/oxidation state, and interatomic distances of a specific element. rsc.orgxrayabsorption.org It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on the number and type of neighboring atoms and their distances from the absorbing atom. xrayabsorption.org

XAFS analysis of iron(II) chloride in aqueous solutions confirms that the iron cations are in a divalent form (Fe²⁺) with an octahedral coordination in the nearest shell. mdpi.com The Fe K-edge XANES spectra of FeCl₂ solutions are characteristic of octahedrally coordinated Fe²⁺, similar to the reference compound FeSO₄·7H₂O. mdpi.com The analysis indicates no presence of tetrahedral Fe(II)-chloride complexes under standard conditions, which would be identified by a characteristic pre-edge peak at 7112 eV. mdpi.com Such tetrahedral species are only reported to form at very high chloride concentrations or high temperatures. mdpi.com

The EXAFS results for a 1 molL⁻¹ aqueous solution of FeCl₂ indicate that the Fe²⁺ cations are coordinated by a mix of water molecules and chloride ions in the first coordination shell. mdpi.com As the concentration of chloride increases, water molecules are progressively replaced by chloride ions. mdpi.com Data for the XAFS spectrum of solid iron(II) chloride tetrahydrate is available in public repositories, such as the MDR XAFS DB, which was collected at the SPring-8 synchrotron facility. nims.go.jp

The table below summarizes the coordination environment of Fe²⁺ in aqueous chloride solutions as determined by EXAFS.

| System | Coordination Environment | Findings | Reference |

| FeCl₂ (aq) (up to 4 molL⁻¹) | Octahedral Fe²⁺ | Fe²⁺ cations are divalent and octahedrally coordinated. No evidence of tetrahedral [FeCl₄]²⁻. | mdpi.com |

| 1 molL⁻¹ ZnCl₂ (aq) (analogy) | Six-fold coordination | ~4.8 H₂O molecules and 1.2 Cl⁻ ions in the first coordination shell of Zn²⁺. | mdpi.com |

Coordination Chemistry and Complex Formation of Iron Ii Chloride Tetrahydrate

Complexation with Various Ligands

Iron(II) chloride and its hydrates are known to form complexes with a wide array of ligands. wikipedia.org The nature of the resulting complex is heavily influenced by the ligand type, stoichiometry, and reaction conditions. For instance, in aqueous solutions, it reacts with tetraethylammonium (B1195904) chloride to produce the salt [(C₂H₅)₄N]₂[FeCl₄]. wikipedia.org

A notable example of complexation involves nitrogen-containing ligands like pyridine (B92270). Treating ferrous chloride with an excess of pyridine yields dichlorotetrakis(pyridine)iron(II), a yellow solid with the formula FeCl₂(pyridine)₄. wikipedia.org In this complex, the iron center is coordinated to four pyridine molecules and two chloride ions, with the chloride ligands occupying mutually trans positions in an octahedral geometry. wikipedia.org

Furthermore, iron(II) chloride serves as a starting material for the synthesis of complexes with multidentate ligands. For example, it reacts with 2,2':6',2''-terpyridine (tpy) derivatives to form homoleptic iron(II) complexes. mdpi.com Similarly, it is used in the synthesis of iron(II) complexes with 1,5-diaza-3,7-diphosphacyclooctane ligands, which can adopt different coordination modes depending on the substituents on the ligand framework. mdpi.com The complexation is not limited to nitrogen donors; phosphine (B1218219) ligands also play a crucial role. Iron(II) chloride is a precursor for iron-bisphosphine complexes, which are significant in catalytic applications. nih.govnih.gov

The versatility of iron(II) chloride extends to the formation of organometallic compounds. It is a key reagent in the synthesis of ferrocene (B1249389) and its derivatives. mit.edu For instance, pentasubstituted acylferrocenes can be prepared from ferrous chloride, sodium acylcyclopentadienides, and pentasubstituted lithium cyclopentadienides. nih.govacs.org

Phenolic compounds can also act as ligands for iron(II). The interaction with catechols, for example, can facilitate the autoxidation of Fe²⁺ to Fe³⁺. nih.gov This highlights how the ligand can influence the redox properties of the iron center.

Synthesis of Specific Iron Complexes

The synthesis of nitrogenous iron complexes from iron(II) chloride tetrahydrate is a well-established area of coordination chemistry. A classic example is the reaction with pyridine to form dichlorotetrakis(pyridine)iron(II), FeCl₂(pyridine)₄. wikipedia.org Another significant class of nitrogenous complexes involves 1,10-phenanthroline (B135089) (phen). The reaction of iron(II) salts with phenanthroline leads to the formation of the intensely colored ferroin (B110374) complex, [Fe(phen)₃]²⁺. researchgate.net

Iron(II) chloride is also utilized in the synthesis of dinitrogen complexes. For example, the reduction of [FeCl₂(depe)₂] (where depe is Et₂PCH₂CH₂PEt₂) in the presence of nitrogen gas yields the dinitrogen complex [Fe(N₂)(depe)₂]. rsc.org Similarly, iron(II) chloride reacts with the lithium salt of a PNP pincer ligand to form an iron complex that, upon reduction under a nitrogen atmosphere, yields a dinitrogen complex. researchgate.net

Complexes with other nitrogen-containing heterocyclic ligands, such as those derived from 2,6-bis(imino)pyridine, have also been synthesized from iron(II) chloride. These complexes are of interest for their catalytic activities.

The synthesis of tris(1,10-phenanthroline)iron(II) chloride, often denoted as [Fe(phen)₃]Cl₂·nH₂O, is a hallmark reaction in coordination chemistry, illustrating the formation of a stable, intensely colored complex. While specific synthesis details using iron(II) chloride tetrahydrate can vary, the general principle involves the reaction of iron(II) chloride with three equivalents of 1,10-phenanthroline in a suitable solvent, often water or an alcohol-water mixture.

In a typical procedure, a solution of 1,10-phenanthroline is added to a solution of iron(II) chloride tetrahydrate. The reaction is generally rapid, and the formation of the deep red ferroin cation, [Fe(phen)₃]²⁺, is instantaneous. The complex can then be precipitated by the addition of a suitable counter-ion or by changing the solvent polarity. In the case of the chloride salt, careful control of conditions is needed to crystallize the desired product. The resulting complex features an iron(II) center in a low-spin state, octahedrally coordinated to the six nitrogen atoms of the three bidentate phenanthroline ligands. researchgate.net The water molecules are incorporated into the crystal lattice.

It is worth noting that similar iron(III) complexes with phenanthroline can also be synthesized, such as (CH₃)₂NH₂[Fe(phen)Cl₄] and [phenH][FeCl₄]·2H₂O, by starting with an iron(III) source or by oxidation of the iron(II) complex. nih.govrsc.org

Iron(II) chloride tetrahydrate is a common starting material for the preparation of iron-bisphosphine complexes, which are widely used as catalysts. The synthesis typically involves the reaction of FeCl₂·4H₂O with a bisphosphine ligand in a suitable solvent. The nature of the resulting complex depends on the specific bisphosphine ligand used and the reaction conditions.

For example, iron(II) bisphosphine complexes bearing ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) have been synthesized. nih.gov These complexes can serve as precursors to other catalytically active species. A study reported the reaction of a series of iron(II) bisphosphine complexes with phosphine (PH₃) in the presence of a halide abstractor to generate cationic terminal-bound PH₃ complexes. nih.gov

In some cases, the anhydrous form of iron(II) chloride is preferred for the synthesis of organometallic bisphosphine complexes. wikipedia.org The choice between the hydrated and anhydrous form often depends on the sensitivity of the ligands and the desired product to water. The use of well-defined iron-bisphosphine complexes, as well as the in-situ generation from simple iron salts and bisphosphine ligands, has been shown to be effective in cross-coupling reactions. nih.gov

The following table summarizes some examples of iron-bisphosphine complexes and their precursors.

| Bisphosphine Ligand | Iron Precursor | Resulting Complex Type | Reference |

| 1,2-bis(diphenylphosphino)ethane (dppe) | Iron(II) chloride | [Fe(dppe)₂Cl₂] | nih.gov |

| 1,2-bis(dimethylphosphino)ethane (dmpe) | Iron(II) chloride | [Fe(dmpe)₂Cl₂] | nih.gov |

| 1,2-bis(diethylphosphino)ethane (depe) | Iron(II) chloride | [FeCl₂(depe)₂] | rsc.org |

| SciOPP | FeCl₂(SciOPP) | Fe(η⁶-biphenyl)(SciOPP) | nih.gov |

Pentasubstituted Acylferrocene Synthesis

Iron(II) chloride is a key reagent in the synthesis of ferrocene and its derivatives, including pentasubstituted acylferrocenes. An efficient method for the selective preparation of these compounds involves the reaction of ferrous chloride with a sodium acylcyclopentadienide and a pentasubstituted lithium cyclopentadienide (B1229720) in good yields. nih.gov The selectivity of this reaction is governed by the differing steric and electronic properties of the two cyclopentadienide anions. nih.govacs.org

The general procedure involves preparing a suspension of iron(II) chloride in a solvent like tetrahydrofuran (B95107) (THF). To this suspension, a solution containing the pentasubstituted cyclopentadienide and the acylcyclopentadienide is added. The reaction mixture is typically stirred at room temperature for several hours. After the reaction is complete, the product is isolated and purified by column chromatography. acs.org

This synthetic strategy allows for the creation of a variety of pentasubstituted acylferrocenes by changing the acyl group and the substituents on the pentasubstituted cyclopentadienyl (B1206354) ring. acs.org These compounds are valuable intermediates in the synthesis of more complex ferrocene-based ligands and materials. acs.org

A table of representative pentasubstituted acylferrocenes synthesized using this method is provided below.

| Acylcyclopentadienide | Pentasubstituted Cyclopentadienide | Product |

| Sodium acetylcyclopentadienide | Lithium pentamethylcyclopentadienide | Acetyl-pentamethylferrocene |

| Sodium propanoylcyclopentadienide | Lithium pentamethylcyclopentadienide | Propanoyl-pentamethylferrocene |

| Sodium acetylcyclopentadienide | Lithium pentaphenylcyclopentadienide | Acetyl-pentaphenylferrocene |

Coordination Geometry Transformations in Solution

The coordination geometry of complexes derived from iron(II) chloride tetrahydrate can undergo transformations in solution, influenced by factors such as solvent, temperature, and the presence of other coordinating species. While the solid-state structure of FeCl₂·4H₂O features a trans-octahedral geometry with two chloride ions and four water molecules coordinated to the iron center, its behavior in solution can be more complex.

In aqueous solution, the coordinated water molecules can exchange with solvent water molecules. The addition of other ligands can lead to the displacement of the water and/or chloride ligands, resulting in a change in the coordination sphere and potentially the coordination geometry. For example, the reaction of FeCl₂·4H₂O with excess pyridine leads to the formation of FeCl₂(pyridine)₄, where the four water molecules have been replaced by four pyridine molecules, while retaining a trans-octahedral geometry. wikipedia.org

In the context of catalysis, the active species generated in situ from an iron-bisphosphine precursor like FeCl₂(SciOPP) can exist as a mixture of different coordination geometries and oxidation states in solution. Spectroscopic studies, such as Mössbauer and magnetic circular dichroism (MCD), have been used to characterize these species, revealing the presence of both four- and five-coordinate iron(II) intermediates in solvents like THF and diethyl ether. nih.gov These studies indicate that the solvent can play a significant role in stabilizing different coordination geometries.

Furthermore, the formation of dinitrogen complexes from iron(II) precursors often involves a change in coordination geometry upon reduction of the iron center and binding of the N₂ molecule. For instance, the reduction of a five-coordinate iron(II) precursor can lead to a five-coordinate iron(0) dinitrogen complex with a trigonal-bipyramidal geometry. rsc.org These transformations are crucial for the reactivity of these complexes in processes like nitrogen fixation.

Octahedral to Tetrahedral Coordination Transitions

The coordination geometry of iron(II) complexes can transition between octahedral and tetrahedral arrangements. In an octahedral complex, the central iron atom is bonded to six ligands, resulting in bond angles of 90°. savemyexams.com Tetrahedral complexes, on the other hand, involve four coordinate bonds with bond angles of approximately 109.5°. savemyexams.com

The transition between these geometries is influenced by several factors. For instance, the oxidation state of the iron ion plays a crucial role. Iron(II) can be oxidized to iron(III), and this change can trigger a shift in coordination. savemyexams.com An example is the oxidation of pale green hexaaquairon(II) to the yellow hexaaquairon(III) solution. savemyexams.com

Furthermore, the nature of the ligands surrounding the central metal ion is a significant determinant of the resulting complex's geometry. Large ligands, such as chloride ions, can cause steric hindrance, favoring a tetrahedral arrangement as only four can fit around the central iron ion. savemyexams.com The electronic transitions in tetrahedral complexes are often more intense than in their octahedral counterparts because they are Laporte-allowed, a selection rule that does not apply to the centrosymmetric octahedral complexes. libretexts.org

Research has shown that in certain layered perovskites, the local environment of iron can be manipulated to switch from tetrahedral to octahedral coordination through thermal treatment and oxidation. acs.org This transition is accompanied by a significant contraction of the crystal lattice. acs.org The control of ligand-field splitting in iron(II) complexes is critical, and achieving a near-perfect octahedral geometry is a key goal to influence the photophysical properties of these complexes. doaj.orgmdpi.com

Role as a Precursor in Organometallic Synthesis

Iron(II) chloride, particularly its anhydrous form, is a widely used precursor in organometallic synthesis. wikipedia.org It serves as a starting material for generating various iron complexes, including those with N-heterocyclic carbene (NHC) ligands used in cross-coupling reactions. wikipedia.org The ability of iron to exist in multiple oxidation states, from -2 to +6, makes it a versatile and attractive catalyst in organic synthesis. nih.gov

Precursors to Iron-Based Organometallic Compounds via Tetrahydrofuran Complexes

Anhydrous iron(II) chloride, which is soluble in tetrahydrofuran (THF), is a standard precursor for the synthesis of various organometallic compounds. wikipedia.org For instance, it is used to generate iron(II) complexes with diphosphine ligands in the presence of magnesium bromide for coupling reactions. researchgate.net The synthesis of certain iron(II) quinaldate (B1226512) complexes also starts from iron(II) chloride, leading to the formation of coordinatively unsaturated mononuclear iron(II) species. nih.gov

The use of iron(II) chloride extends to the synthesis of iron(II) complexes with functionalized 1,5-diaza-3,7-diphosphacyclooctanes. mdpi.com Additionally, it serves as a catalyst in reactions like the formation of 2-aminopyridines from diynes and cyanamides. researchgate.net

Ferrocene Precursor Generation

Iron(II) chloride tetrahydrate is a key reagent in the synthesis of ferrocene, a well-known organometallic compound. libretexts.orgchemicalforums.commit.edu In a typical laboratory procedure, finely powdered iron(II) chloride tetrahydrate is dissolved in dimethyl sulfoxide (B87167) (DMSO). libretexts.org This solution is then reacted with cyclopentadiene (B3395910) in the presence of a strong base like potassium hydroxide (B78521). libretexts.orgmit.edu The cyclopentadiene is often generated in situ by cracking its dimer, dicyclopentadiene. libretexts.orgmit.edu

The reaction involves the formation of the cyclopentadienyl anion, which then reacts with the iron(II) chloride solution. libretexts.org The slow, dropwise addition of the iron(II) chloride solution is often employed to control the exothermic nature of the reaction and prevent the formation of undesirable side products. chemicalforums.com The resulting dark slurry containing ferrocene is then typically poured into a mixture of hydrochloric acid and ice to neutralize the excess base and dissolve any unreacted iron salts. libretexts.orgmit.edu

Table of Research Findings on Iron(II) Chloride Tetrahydrate in Organometallic Synthesis

| Application | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Ferrocene Synthesis | Iron(II) chloride tetrahydrate, Cyclopentadiene, Potassium hydroxide | Dimethyl sulfoxide (solvent), Slow addition of iron chloride solution | Ferrocene | libretexts.orgchemicalforums.commit.edu |

| Iron(II) Quinaldate Complexes | Iron(II) chloride, Sodium quinaldate | Tetrahydrofuran (solvent) | Mononuclear iron(II) quinaldate complexes | nih.gov |

| N-Heterocyclic Carbene Complexes | Iron(II) chloride | In situ generation | Iron-NHC complexes for cross-coupling | wikipedia.org |

| Diphosphine Complexes | Iron(II) chloride, Diphosphine ligands, Lithium arylborates, Alkyl halides | Magnesium bromide | Coupling products | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Iron(2+);dichloride;tetrahydrate | FeCl₂·4H₂O |

| Iron(II) chloride | FeCl₂ |

| Iron(III) chloride | FeCl₃ |

| Hexaaquairon(II) | [Fe(H₂O)₆]²⁺ |

| Hexaaquairon(III) | [Fe(H₂O)₆]³⁺ |

| Tetrahydrofuran | C₄H₈O |

| Ferrocene | Fe(C₅H₅)₂ |

| Dimethyl sulfoxide | (CH₃)₂SO |

| Cyclopentadiene | C₅H₆ |

| Potassium hydroxide | KOH |

| Dicyclopentadiene | C₁₀H₁₂ |

| Hydrochloric acid | HCl |

| Magnesium bromide | MgBr₂ |

| Sodium quinaldate | C₁₀H₆NNaO₂ |

| N-heterocyclic carbene | |

| Diphosphine | |

| Lithium arylborates | |

| Alkyl halides | |

| 2-aminopyridines | |

| Diynes | |

| Cyanamides |

Catalytic Applications of Iron Ii Chloride Tetrahydrate in Chemical Synthesis

General Catalysis in Organic Reactions

Iron(II) chloride tetrahydrate serves as a precatalyst in a multitude of organic reactions, demonstrating its utility across a broad spectrum of synthetic challenges. nih.gov The catalytic activity of iron compounds is often attributed to the multiple accessible oxidation states of iron (typically Fe(0), Fe(II), and Fe(III)), which allows for its participation in diverse reaction mechanisms, including electron transfer processes and Lewis acid catalysis. nih.govavantorsciences.com The use of simple iron salts like iron(II) chloride is particularly advantageous due to their ready availability and straightforward application in generating active catalytic species in situ. nih.govnih.gov

In the realm of organic synthesis, iron catalysts, including iron(II) chloride tetrahydrate, have been employed to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions are fundamental to the construction of complex organic molecules. The catalytic systems often involve the use of ligands or additives to modulate the reactivity and selectivity of the iron center. However, numerous effective protocols utilize "ligandless" iron catalysts, further simplifying the reaction setup. nih.gov The choice of solvent and reaction conditions also plays a crucial role in the outcome of these catalytic processes. nih.gov

Specific Catalytic Transformations

The versatility of iron(II) chloride tetrahydrate as a catalyst is highlighted by its application in a range of specific and important organic reactions.

Iron(II) chloride tetrahydrate has been successfully utilized as a precatalyst in Kumada-Corriu cross-coupling reactions. A notable application is the visible-light-promoted coupling of electron-rich aryl chlorides with aliphatic Grignard reagents. nih.govst-andrews.ac.uk In a continuous-flow system, using 1 mol% of FeCl₂·4H₂O and a N-heterocyclic carbene (NHC) ligand under blue LED irradiation, a variety of aryl chlorides were efficiently coupled with Grignard reagents at room temperature. nih.govst-andrews.ac.uk For instance, the reaction of chlorobenzene (B131634) with n-propylmagnesium bromide yielded n-propylbenzene in 76% yield with a residence time of 20 minutes. nih.govst-andrews.ac.uk The use of visible light was found to significantly accelerate the reaction compared to the reaction performed in the dark. nih.gov

Furthermore, iron-bisphosphine complexes, such as [FeCl₂(SciOPP)], have been developed for the Suzuki-Miyaura coupling of unactivated alkyl halides with lithium alkynylborates. This reaction demonstrates high chemoselectivity and is applicable to a broad scope of substrates bearing electrophilic functional groups. kyoto-u.ac.jp

Table 1: Visible-Light-Promoted Iron-Catalyzed Kumada Cross-Coupling of Aryl Chlorides with Grignard Reagents

| Entry | Aryl Chloride | Grignard Reagent | Product | Yield (%) |

| 1 | Chlorobenzene | n-Propylmagnesium bromide | n-Propylbenzene | 76 |

| 2 | 4-Chloroanisole | Cyclohexylmagnesium chloride | 4-Cyclohexylanisole | 93 |

| 3 | 2-Chlorotoluene | Cyclohexylmagnesium chloride | 2-Cyclohexyltoluene | 88 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Cyclohexylmagnesium chloride | 1-Cyclohexyl-4-(trifluoromethyl)benzene | 99 |

| 5 | 2,6-Dimethoxychlorobenzene | Cyclohexylmagnesium chloride | 1-Cyclohexyl-2,6-dimethoxybenzene | 61 |

A highly efficient method for the N-alkylation of sulfonamides with benzylic alcohols has been developed using an iron(II) chloride and potassium carbonate (FeCl₂/K₂CO₃) catalytic system. nih.gov This transformation proceeds via a "borrowing hydrogen" methodology, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the sulfonamide, followed by reduction of the resulting imine. This environmentally benign process generates water as the only byproduct. The reaction demonstrates broad applicability with high yields, generally exceeding 90%. nih.govprinceton.edu For example, the reaction of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol in the presence of 5 mol% FeCl₂ and K₂CO₃ at 130°C for 24 hours affords the corresponding N-benzylsulfonamide in 95% yield. nih.gov

Table 2: FeCl₂-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols

| Entry | Sulfonamide | Benzylic Alcohol | Product | Yield (%) |

| 1 | p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-4-methylbenzenesulfonamide | 95 |

| 2 | p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 94 |

| 3 | p-Toluenesulfonamide | 4-Chlorobenzyl alcohol | N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide | 92 |

| 4 | Benzenesulfonamide | Benzyl alcohol | N-Benzylbenzenesulfonamide | 91 |

Iron(II) chloride tetrahydrate has been identified as an excellent and readily accessible precatalyst for the dehydration of primary amides to the corresponding nitriles. In a study, a catalytic system of 5.0 mol% of an iron precatalyst, including FeCl₂·4H₂O, with 3.0 equivalents of N,O-bis(trimethylsilyl)trifluoroacetamide (MSTFA) was found to be highly active. This system selectively dehydrated a broad range of amides to nitriles under mild reaction conditions (THF, 70 °C) within two hours, achieving yields and selectivities greater than 99%. st-andrews.ac.uk This method provides a straightforward route to nitriles, which are valuable intermediates in organic synthesis.

While direct use of iron(II) chloride tetrahydrate for homocoupling reactions is not extensively documented in the reviewed literature, related iron catalysts have shown significant efficacy in these transformations. For instance, Fe(acac)₂ has been used to catalyze the homocoupling of arenediazonium tetrafluoroborates to produce symmetrical biaryls in good yields. nih.gov In these reactions, zinc powder is often employed as a reductant to regenerate the active Fe(II) catalyst. nih.gov

In a different approach, the homocoupling of aryl halides has been achieved using FeCl₃ in combination with aryllithiums generated in situ. nih.govnih.gov This method allows for the rapid synthesis of biaryls from various aryl halides, including those with electrophilic functional groups, in a flow microreactor system. nih.gov These examples underscore the potential of iron-based catalysts in facilitating the formation of symmetrical biaryl compounds.

The application of iron(II) chloride tetrahydrate specifically for the stereoselective reduction of α,β-unsaturated carbonyl compounds is not widely reported in the surveyed scientific literature. However, related iron-hydride catalytic systems have been shown to mediate the conjugate reduction of enones. For example, an Fe-H system has been utilized to trigger the 1,6-conjugate reduction of yne-allenones. rsc.org While this demonstrates the potential of iron catalysts in conjugate reductions, further research is needed to establish protocols that specifically employ iron(II) chloride tetrahydrate for the stereoselective reduction of α,β-unsaturated carbonyl compounds and to determine the achievable levels of stereocontrol.

Activation of Persulfate

In the field of environmental remediation, in-situ chemical oxidation (ISCO) is a powerful technology for degrading persistent organic pollutants in soil and groundwater. Persulfate (S₂O₈²⁻) is a strong oxidant, but its reaction rate with many contaminants is slow under ambient conditions. Its effectiveness can be dramatically enhanced through activation to generate the highly reactive sulfate (B86663) radical (SO₄⁻•), which has a high redox potential capable of destroying a wide range of recalcitrant compounds.

Ferrous iron (Fe²⁺) is one of the most common and effective activators for persulfate. grafiati.com Iron(II) chloride tetrahydrate, as a readily available source of Fe²⁺, plays a crucial role in this process. grafiati.com The activation reaction involves the reduction of the persulfate anion by the ferrous ion to produce the sulfate radical and a ferric ion (Fe³⁺).

This iron-activated persulfate system has been successfully applied to the remediation of numerous contaminants. grafiati.com The technology is particularly effective against chlorinated solvents and aromatic hydrocarbons. However, its efficacy can be limited against certain compounds like chlorinated ethanes and methanes. grafiati.com The process can be influenced by factors such as pH and the presence of other substances in the groundwater matrix. grafiati.com

Table 3: Contaminants Degraded by Iron-Activated Persulfate

| Contaminant Class | Specific Examples | Reference |

|---|---|---|

| BTEX | Toluene, Ethylbenzene, Xylene | grafiati.com |

| Chlorinated Ethenes | Trichloroethylene (TCE), Perchloroethylene (PCE), Dichloroethene (DCE) | grafiati.com |

| Chlorinated Benzenes | Chlorobenzene, 1,2-Dichlorobenzene, 1,3-Dichlorobenzene | grafiati.com |

| Other Organics | 1,4-Dioxane, Polychlorinated Biphenyls (PCBs), Polycyclic Aromatic Hydrocarbons (PAHs) | grafiati.combath.ac.uk |

Materials Science and Nanotechnology Applications of Iron Ii Chloride Tetrahydrate

Nanoparticle Synthesis

The compound is widely utilized in the bottom-up synthesis of various nanoparticles, where precise control over size and properties is essential.

Iron nanoparticles can be synthesized in the presence of K10 bentonite (B74815), a type of clay mineral. core.ac.uk This process helps to reduce the aggregation of the newly formed nanoparticles, resulting in a more dispersed material. core.ac.uk The resulting bentonite/iron nanoparticle composite exhibits a core-shell structure with nanoparticles predominantly in the 10–60 nm size range. core.ac.ukresearchgate.net

The synthesis typically involves dissolving iron(II) chloride tetrahydrate in an ethanol-water mixture, followed by the addition of bentonite. researchgate.net This mixture is then treated with a reducing agent, such as sodium borohydride, to form zero-valent iron nanoparticles supported on the bentonite matrix. researchgate.net The use of bentonite as a support material enhances the stability and dispersibility of the iron nanoparticles. core.ac.uk

Table 1: Synthesis Parameters for Bentonite/Iron Nanoparticles

| Parameter | Value/Description | Reference |

|---|---|---|

| Iron Source | Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) | researchgate.net |

| Support Material | K10 Bentonite | core.ac.ukresearchgate.net |

| Reducing Agent | Sodium Borohydride (NaBH₄) | researchgate.net |

| Solvent | Ethanol:Water mixture (4:1 v/v) | researchgate.net |

| Resulting Nanoparticle Size | 10–60 nm | core.ac.ukresearchgate.net |

Iron(II) chloride tetrahydrate is a key precursor in the co-precipitation synthesis of magnetite (Fe₃O₄) nanoparticles. analis.com.mysapub.orgresearchgate.net This method often involves the use of both iron(II) and iron(III) salts in a specific molar ratio, typically 1:2, in an alkaline solution. analis.com.mysapub.org The reaction is often carried out at elevated temperatures, for instance, 70-80°C, to facilitate the formation of the crystalline magnetite phase. analis.com.mysapub.org

In a typical procedure, a solution of iron(II) chloride tetrahydrate and iron(III) chloride hexahydrate is prepared in deionized water. analis.com.mysapub.org An alkaline solution, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is then added to the mixture, leading to the precipitation of black magnetite nanoparticles. analis.com.mysapub.orgresearchgate.net The properties of the resulting nanoparticles, including their size and magnetic behavior, can be tuned by controlling reaction parameters such as pH, temperature, and the ratio of iron precursors. researchgate.net

Table 2: Typical Conditions for Magnetite Nanoparticle Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| Iron(II) Source | Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) | analis.com.mysapub.org |

| Iron(III) Source | Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | analis.com.mysapub.org |

| Molar Ratio (Fe²⁺:Fe³⁺) | 1:2 | analis.com.mysapub.org |

| Precipitating Agent | Ammonium hydroxide or Sodium hydroxide | analis.com.mysapub.org |

| Reaction Temperature | 70-80°C | analis.com.mysapub.org |

| Resulting Product | Black precipitate of Magnetite (Fe₃O₄) nanoparticles | analis.com.myresearchgate.net |

Composite Material Development

The integration of iron-based nanoparticles into other material matrices leads to the development of composites with enhanced properties.

Iron(II) chloride tetrahydrate can be used in the preparation of composites containing multiwall carbon nanotubes (MWCNTs) and nano-iron oxides. sigmaaldrich.com These composites are of interest for various applications, including catalysis and environmental remediation. The synthesis can involve the functionalization of MWCNTs and subsequent deposition of iron oxide nanoparticles on their surface. researchgate.netresearchgate.net The iron oxide nanoparticles can be formed in situ from the hydrolysis and oxidation of iron(II) chloride tetrahydrate in the presence of the MWCNTs.

Magnetic Materials

Iron(II) chloride is a precursor for various magnetic materials, leveraging the magnetic properties of iron oxides.

Iron(II) chloride serves as a precursor to hydrated iron(III) oxides, which are utilized as magnetic pigments. lookchem.comwikipedia.org The process involves the oxidation of the iron(II) salt to iron(III), followed by precipitation to form various iron oxide-hydroxide phases. The specific polymorph of the resulting iron oxide, which dictates its color and magnetic properties, can be controlled by the reaction conditions. This makes iron(II) chloride a versatile starting material for producing a range of pigments. wikipedia.org

Synthesis of Organically Templated Iron Phosphates

The synthesis of organically templated iron phosphates represents a fascinating area of materials chemistry, where organic molecules are used as structure-directing agents to guide the formation of inorganic frameworks. This approach allows for the creation of novel materials with unique porous architectures, which are of interest for their potential in catalysis, adsorption, and ion-exchange applications. Iron(II) chloride tetrahydrate is a suitable precursor for the synthesis of a variety of these materials. researchgate.net

In these syntheses, which are often conducted under mild hydrothermal or solvothermal conditions, organic amines play a crucial role. researchgate.netncu.edu.tw These organic molecules can act as templates, around which the inorganic iron phosphate (B84403) framework self-assembles. The specific structure of the resulting material, be it a one-dimensional chain, a two-dimensional layer, or a three-dimensional open framework, is influenced by several factors including the pH of the reaction mixture, the solvent used, the reaction temperature, and the choice of the organic amine itself. ncu.edu.tw

The organic amines can function in different ways. In some cases, they act as a template source, breaking down into smaller molecules that become incorporated into the final structure. In other instances, the amine becomes a protonated template, balancing the negative charge of the inorganic framework and forming hydrogen bonds that enhance the stability of the compound. nih.govnih.gov There are also cases where the organic amine serves as a structure-directing agent without being incorporated into the final crystal lattice. nih.gov The ability to use chiral amines also opens up the possibility of synthesizing chiral iron phosphate frameworks. ncu.edu.tw

While specific examples detailing the synthesis of organically templated iron(II) phosphates directly from iron(II) chloride tetrahydrate are part of ongoing research, the established principles of using organic amines as templates in metal phosphate synthesis provide a clear pathway for the utilization of FeCl₂·4H₂O in creating these advanced materials. researchgate.netncu.edu.tw

Applications in Battery Materials Development

Iron(II) chloride tetrahydrate is a key compound in the research and development of advanced battery technologies, owing to the high abundance and low cost of iron. It is utilized as a precursor for cathode materials in next-generation lithium-ion batteries and as a primary component in the electrolyte for iron redox flow batteries.

In the realm of solid-state lithium-ion batteries (SSLIBs) , researchers have developed a novel cathode material, Li₂FeCl₄, which can be synthesized from iron(II) chloride. nih.govacs.org This material demonstrates highly reversible lithium intercalation and deintercalation, a high operating voltage of approximately 3.7 V, and exceptional rate performance at room temperature. nih.govacs.org Notably, it exhibits excellent cycling stability, with one study reporting 86% capacity retention after 6000 cycles. nih.govacs.org The energy density of this cathode is estimated to be around 466 Wh/kg. nih.gov

Interactive Data Table: Performance of Li₂FeCl₄ Cathode in Solid-State Li-Ion Batteries

| C-Rate | Specific Capacity (mAh/g) |

| 0.1 C | 124 |

| 0.2 C | 117 |

| 0.5 C | 109 |

| 1 C | 102 |

| 2 C | 90 |

| 5 C | 65 |

Data sourced from a study on Li₂FeCl₄ as a cathode material for SSLIBs. nih.govacs.org

Iron(II) chloride is also central to the operation of iron-chloride redox flow batteries (RFBs) , a promising technology for large-scale energy storage. wikipedia.orgresearchgate.net In this system, the electrolyte is based on dissolved iron salts, with iron(II) chloride often being the preferred choice due to its higher conductivity compared to iron(II) sulfate (B86663). wikipedia.org The battery operates through the electrochemical reaction of iron, where during charging, iron(II) is oxidized to iron(III) in the positive half-cell and reduced to metallic iron at the negative electrode. wikipedia.org The nominal cell voltage of an iron-chloride RFB is 1.21 V. wikipedia.org

The performance of these batteries is influenced by the electrolyte composition. A typical electrolyte might consist of 1.5 M FeCl₂, 2 M NH₄Cl, and 0.2 M HCl. researchgate.net Research has shown that maintaining the electrolyte pH below 4 is crucial to prevent the precipitation of iron ions and that additives can be used to suppress side reactions like hydrogen evolution, thereby improving charging efficiency. wikipedia.org Under optimized conditions, iron-chloride redox flow batteries can achieve high charging efficiencies of up to 97%. researchgate.net

Interactive Data Table: Performance Metrics for Iron-Chloride Redox Flow Batteries

| Parameter | Value |

| Electrolyte Composition | 1.5 M FeCl₂, 2 M NH₄Cl, 0.2 M HCl |

| Coulombic Efficiency (CE) | Varies with conditions, can reach up to 97% |

| Voltaic Efficiency (VE) | Dependent on operating parameters |

| Energy Efficiency (EE) | Can achieve up to 70% |

| Nominal Cell Voltage | 1.21 V |

Data compiled from studies on iron-chloride redox flow batteries. wikipedia.orgresearchgate.netresearchgate.net

Furthermore, iron-based materials are being explored for sodium-ion batteries . For instance, a Na/(Ni,Fe)Cl₂ cell has demonstrated a high capacity of 224 mAh g⁻¹ after 100 cycles, highlighting the potential of iron chlorides in this alternative battery chemistry.

Environmental and Industrial Research Applications of Iron Ii Chloride Tetrahydrate

Wastewater Treatment Methodologies

Iron(II) chloride tetrahydrate is a key reagent in the research and application of wastewater treatment technologies. chemimpex.com It is employed to remove a wide range of impurities, including suspended solids, organic pollutants, and specific inorganic contaminants. itswatergroup.com Its effectiveness is rooted in its ability to act as both a reducing agent and a coagulant, often as a precursor to the highly effective iron(III) hydroxides. midlandsci.commidlandsci.comfishersci.ca

Coagulation and flocculation are fundamental processes in water and wastewater treatment, designed to remove suspended and colloidal particles. abpsoil.com Iron salts, including iron(II) chloride, are widely used as coagulants. kronosecochem.com When introduced into water, the iron(II) ions (Fe²⁺) can be oxidized to iron(III) ions (Fe³⁺). These Fe³⁺ ions then hydrolyze to form insoluble iron(III) hydroxide (B78521) precipitates.

The mechanism involves the positively charged Fe²⁺ and Fe³⁺ ions neutralizing the negative charge of colloidal particles, which destabilizes them and allows them to aggregate (coagulation). kronosecochem.com Subsequently, the iron hydroxide precipitates form a gelatinous matrix, or floc, that entraps and sweeps the destabilized particles out of the solution (flocculation), a process sometimes referred to as 'sweep-floc coagulation'. researchgate.net This makes it a crucial compound for research and practical application in municipal water treatment facilities. chemimpex.com

Research into the efficiency of iron-based coagulants is extensive. For instance, studies on detergent wastewater treatment using ferric chloride (an oxidized form of iron) have demonstrated significant removal of Chemical Oxygen Demand (COD).

| Coagulant & Dosage | Initial COD (g/L) | Final COD (g/L) | COD Removal Efficiency (%) | Optimal pH | Reference |

| Ferric Chloride (2.0 g/L) | 24.3 | 7.05 | 71% | 11 | researchgate.net |

| Ferric Chloride (2.0 g/L) + Clay Minerals (500 mg/L) | 24.3 | 3.89 | 84% | 11 | researchgate.net |

| Ferric Chloride (2.0 g/L) + Polyelectrolyte (75 mg/L) | 24.3 | 3.16 | 87% | 11 | researchgate.net |

This table presents data from a study using Ferric Chloride as the primary coagulant.

Iron(II) chloride tetrahydrate is particularly valuable for its role as a reducing flocculant, especially in treating industrial wastewater containing specific hazardous contaminants like chromates and for precipitating other ions like sulfates and phosphates. fishersci.calookchem.com

Chromate (B82759) Removal: Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic pollutant found in industrial effluents from processes like electroplating. epa.govdtic.mil Iron(II) chloride is used to reduce Cr(VI) to the much less toxic and less soluble trivalent chromium (Cr(III)). lookchem.comwhy.gr The Fe²⁺ ion donates an electron to the chromate ion, reducing it while being oxidized to Fe³⁺. The resulting Fe³⁺ and the newly formed Cr³⁺ then co-precipitate as hydroxides, which can be removed by sedimentation or filtration. epa.govresearchgate.net Research has shown this redox-assisted coagulation is highly effective. researchgate.net

| Initial Cr(VI) (µg/L) | Fe(II) Dose (mg/L) | pH | Residual Cr(VI) (µg/L) | Removal Efficiency (%) | Reference |

| ~52 | 1.7 | 8.2 | <0.5 | >99% | researchgate.net |

| 100 | <5 | Not Specified | <10 | >90% | researchgate.net |

Sulfate (B86663) and Other Contaminant Removal: Iron(II) chloride is also effective in precipitating other dissolved impurities. alibaba.com The ferrous ions (Fe²⁺) react with various anions to form insoluble compounds, removing them from the solution. kronosecochem.com This is a key mechanism for controlling pollutants like phosphates, sulfides, and sulfates. itswatergroup.comalibaba.com

| Contaminant | Ion Formula | Reaction with Fe²⁺ | Precipitate Formed |

| Sulfide | S²⁻ | S²⁻ + Fe²⁺ ⟶ | FeS (Iron(II) Sulfide) |

| Phosphate (B84403) | PO₄³⁻ | 2PO₄³⁻ + 3Fe²⁺ ⟶ | Fe₃(PO₄)₂ (Iron(II) Phosphate) |

| Arsenate | AsO₄³⁻ | AsO₄³⁻ + Fe³⁺* ⟶ | FeAsO₄ (Iron(III) Arsenate) |

| Cyanide | CN⁻ | 6CN⁻ + 3Fe²⁺ ⟶ | Fe₂[Fe(CN)₆] (Prussian Blue) |

Table adapted from precipitation reactions listed in KRONOS Technical Information. kronosecochem.com Note: Some reactions involve the oxidized Fe³⁺ form.

Eutrophication, characterized by excessive algae growth (algal blooms), is a major environmental problem in water bodies, often caused by high concentrations of nutrients like phosphorus. Iron(II) chloride tetrahydrate contributes to algae control by effectively removing phosphates from wastewater. alibaba.com By precipitating phosphates as insoluble iron(II) phosphate or subsequent iron(III) phosphate, the compound helps to strip this essential nutrient from the water, thus limiting the growth of algae in receiving water bodies. itswatergroup.comalibaba.com

Metallurgy Research Applications

In the field of metallurgy, iron(II) chloride tetrahydrate is utilized in research for its properties as a reducing agent and as an electrolyte in electrochemical processes. fishersci.canih.gov

Chloride compounds that are soluble in water, such as iron(II) chloride tetrahydrate, can conduct electricity when dissolved, making them effective electrolytes. americanelements.com This property is leveraged in electrometallurgical processes like electroplating and electrowinning. alibaba.comnih.gov In research, it is used to study the electrodeposition of iron and the formation of iron alloys. alibaba.com

For example, research into the electrochemical behavior of iron in molten salt baths is crucial for developing novel electrometallurgical processes, including metal extraction and waste recovery. researchgate.net Studies have used cyclic voltammetry to investigate the electrodeposition of iron from chloride melts onto substrates like platinum, determining key electrochemical parameters for the process. researchgate.net Such research is vital for applications like producing metallic iron through electrolysis, an alternative to traditional smelting that avoids CO₂ emissions. researchgate.net

Iron(II) chloride tetrahydrate serves as a reducing agent in various metallurgical applications. fishersci.calookchem.com This function is particularly relevant in hydrometallurgy, where chemical reagents are used to extract metals from ores. The Fe²⁺ ion can reduce other metal ions in a solution, allowing for their selective precipitation and recovery. This application is noted in the treatment of residues from other industrial processes, such as the recovery of valuable materials from waste pickling liquors, where pure ferrous chloride crystals can be obtained and subsequently used. nih.gov

Textile Industry Research

Mordant in Dyeing Processes

Iron(II) chloride tetrahydrate, also known as ferrous chloride tetrahydrate, plays a significant role in the textile industry as a mordant in dyeing processes. github.io Mordants are essential substances that form a coordination complex with the dye, which then attaches to the fabric, enhancing the fastness of the color. github.io This process is crucial for improving the durability of the dye against washing and light exposure. github.io

The use of metal salts as mordants, including those of iron, has been a long-standing practice. github.io These mordants facilitate the binding of the dye to the textile fibers, resulting in a more colorfast and lightfast product. github.io Research has shown that mordant dyes, when complexed with metals like iron, exhibit very good fastness to washing. github.io

In a study on dyeing woolen yarn with natural dyes from henna and madder, stannous chloride (a type of metal salt mordant) was used to enhance dyeability and fastness properties. researchgate.net While this specific study used a different chloride salt, it highlights the principle of using metallic mordants to improve dyeing outcomes. Another study focused on identifying various mordants on textile fibers, including ferrous sulfate (an iron salt), demonstrating the historical and continued importance of iron compounds in textile dyeing. si.edu The fundamental mechanism involves the mordant forming a bridge between the dye molecule and the fiber, a process for which iron salts are well-suited. github.io

Interactive Data Table: Effect of Mordants on Dye Characteristics

| Mordant Type | Effect on Dyeability | Effect on Color Fastness | Textile Fiber |

|---|---|---|---|

| Metal Salts (general) | Enhances dye uptake | Improves wash and light fastness | Wool, Silk, Cotton |

| Ferrous Sulfate | Used to create specific shades and improve fastness | Good | Wool, Silk, Cotton |

Agricultural Research

Soil Quality Enhancement and Plant Growth Promotion

Iron is an essential micronutrient for plant growth and development. usda.gov Research into the role of iron in plant nutrition is critical for addressing iron deficiencies in crops, which can impact agricultural productivity. usda.gov Studies have explored how plants acquire iron from the soil and respond to iron-deficient conditions. usda.gov

One area of research has been the use of sterile hydroponic culture systems to understand the mechanisms of iron uptake by plant roots without the interference of soil microorganisms. usda.gov Such studies have investigated the ability of plants to take up iron from various sources. usda.gov For instance, research on onion plants grown in a sterile environment showed they could not utilize iron supplied in the form of microbial chelates but could readily take up iron from synthetic chelates. usda.gov This highlights the complex interactions between soil chemistry, microbiology, and plant nutrient availability. While not directly studying the application of iron(II) chloride tetrahydrate as a fertilizer, this research underscores the importance of the chemical form of iron for plant nutrition.

Pigment Production

Iron(II) chloride is a key precursor in the production of certain pigments. google.com Specifically, it is utilized in the synthesis of iron oxide yellow pigments through a precipitation method. google.com The pickling process in the steel industry, which increasingly uses hydrochloric acid, generates significant quantities of iron(II) chloride solution. google.com This byproduct is particularly suitable for preparing yellow iron oxide due to its purity. google.com

The process can involve the use of an alkaline constituent along with the iron(II) chloride. google.com However, the direct use of iron(II) chloride solutions from steel pickling can sometimes lead to the formation of β-FeOOH instead of the desired α-FeOOH, which is not ideal for pigment production. google.com Therefore, specific methods are employed to ensure the formation of the correct iron oxide polymorph for high-quality yellow pigments. google.com Another high-temperature process, spray roasting, can convert iron(II) chloride into hematite (B75146) (an iron oxide), which is suitable for producing hard ferrites. google.com

Corrosion Studies

Formation of Green Rust and its Role in Iron Oxidation

Iron(II) chloride plays a crucial role in the study of iron corrosion, particularly in the formation of an intermediate compound known as green rust. wikipedia.orgresearchgate.net Green rust is a layered double hydroxide containing both iron(II) and iron(III) cations and is often identified in the green corrosion that forms on iron and steel surfaces under conditions of alternating aeration and anaerobia in the presence of anions like chloride. wikipedia.org

The formation of chloride green rust, specifically, involves the incorporation of chloride ions into the interlayer of the crystal structure. researchgate.net This process facilitates the oxidation of iron(II) to iron(III). researchgate.net Research has demonstrated that green rust can be synthesized in the laboratory from solutions containing iron(II) cations and chloride anions, followed by controlled oxidation. wikipedia.orgdtic.mil

The oxidation of Fe²⁺ ions in green rust leads to the formation of more stable iron(III) oxyhydroxides, which constitute common brown rust. dtic.milbyjus.com The specific end products of this transformation, such as goethite, lepidocrocite, or magnetite, depend on factors like pH, the presence of other ions, and the rate of oxidation. dtic.mil The study of green rust formation and transformation provides fundamental insights into the mechanisms of iron corrosion. wikipedia.org

Interactive Data Table: Green Rust Varieties

| Green Rust Variety | Chemical Formula | Intercalated Anion |

|---|---|---|

| Carbonate Green Rust | [Fe²⁺₄Fe³⁺₂(OH)⁻₁₂]²⁺ · [CO₃²⁻·2H₂O]²⁻ | Carbonate (CO₃²⁻) |

| Chloride Green Rust | [Fe²⁺₃Fe³⁺(OH)⁻₈]⁺ · [Cl⁻·nH₂O]⁻ | Chloride (Cl⁻) |

Formation of Iron Oxyhydroxides in the Presence of Chloride Ions

The dissolution of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in aqueous solutions serves as a critical starting point for the synthesis of various iron oxyhydroxides. This process releases ferrous ions (Fe²⁺) and chloride ions (Cl⁻) into the solution. The subsequent oxidation of Fe²⁺ to ferric ions (Fe³⁺) and the ensuing hydrolysis and precipitation are heavily influenced by the chemical environment, particularly the presence of chloride ions. cirad.frcirad.fr Chloride ions can play a significant role in directing the crystallization pathway, leading to the formation of specific iron oxyhydroxide polymorphs such as lepidocrocite (γ-FeOOH) and goethite (α-FeOOH). cirad.frcirad.frresearchgate.net

Research indicates that in solutions derived from iron(II) chloride, the presence of chloride ions tends to promote the formation of lepidocrocite. cirad.frcirad.fr This is contrasted with other anionic environments; for instance, carbonate ions have been shown to direct the polymerization of iron octahedra towards a corner-sharing arrangement, which favors the formation of goethite, whereas chloride appears to permit the edge-sharing arrangement characteristic of lepidocrocite. capes.gov.br

The transformation of Fe²⁺ in a chloride medium is a complex process that can proceed through intermediate phases like green rusts, which are Fe(II)-Fe(III) hydroxysalts, before converting to more stable iron oxyhydroxides. cirad.fr The specific conditions of the reaction, such as pH, oxidation rate, and the concentration of other ions, determine the final mineral products. capes.gov.bracs.org For example, studies have shown that while lepidocrocite is a primary product from FeCl₂ solutions, the introduction of other species like calcite (CaCO₃) can shift the balance, increasing the proportion of goethite formed as the calcite concentration rises. researchgate.netelsevierpure.com

The influence of various parameters on the final iron oxyhydroxide product when starting with an iron(II) chloride solution is a key area of research. These studies are crucial for both environmental understanding, such as in the context of metal mobility in soils, and for industrial applications where specific iron oxide phases are desired. cirad.frcirad.frrudmet.net

Detailed Research Findings

Scientific investigations have systematically explored how reaction parameters affect the mineralogy of the precipitate from iron(II) chloride solutions. The tables below summarize findings from such studies, illustrating the directing effect of chloride and other present ions.

Table 1: Influence of Anions on Iron Oxyhydroxide Formation

| Starting Fe(II) Salt | Dominant Anion | Resulting Primary Mineral Phase | Reference |

| Iron(II) Chloride | Chloride (Cl⁻) | Lepidocrocite (γ-FeOOH) | cirad.frcirad.fr |

| Iron(II) Chloride | Carbonate (from CO₂) | Goethite (α-FeOOH) | capes.gov.br |

| Iron(II) Chloride | Silicate (B1173343) (Si) | Ferrihydrite | cirad.frcirad.fr |

This table demonstrates how the anionic environment in an Fe(II) solution directs the formation of different iron oxyhydroxide polymorphs. Chloride promotes lepidocrocite, while carbonate and silicate favor goethite and ferrihydrite, respectively.

Table 2: Effect of Calcite Concentration on Product Mineralogy from FeCl₂ Solution

| Molar Ratio (FeCl₂:CaCO₃) | Resulting Mineral Phases | Observation | Reference |

| 20:1 | Lepidocrocite, Goethite | Primarily lepidocrocite with some goethite | researchgate.net |

| 10:1 | Lepidocrocite, Goethite | Increased proportion of goethite | researchgate.net |

| 2:1 | Goethite, Lepidocrocite | Goethite becomes more dominant | researchgate.net |

| 1:1 | Goethite, Lepidocrocite | Significant goethite formation | researchgate.net |

This table, based on experiments conducted at 25°C under air for 5 hours, shows that increasing the concentration of calcite in an oxidizing iron(II) chloride solution promotes the formation of goethite over lepidocrocite. researchgate.netelsevierpure.com

These findings underscore the critical role that the chemical matrix, particularly the type and concentration of anions like chloride, plays in the transformation of aqueous iron(II) chloride into solid iron oxyhydroxide phases. cirad.frcirad.frcapes.gov.br The ability to control the synthesis of specific polymorphs by manipulating these conditions is of significant interest for materials science and environmental remediation technologies.

Theoretical and Computational Studies of Iron Ii Chloride Tetrahydrate

Chemical Graph Theory Applications

Chemical graph theory is a branch of mathematical chemistry that models molecules as graphs, allowing for the quantification of structural features through numerical descriptors. For iron(II) chloride and its crystalline structures, these methods provide a framework for understanding molecular complexity and predicting physicochemical properties.

Topological Indices

Topological indices are numerical values derived from the graph representation of a molecule that characterize its topology. These indices have been calculated for the general iron(II) chloride crystal structure, providing a basis for understanding the structural characteristics of its hydrated forms. aip.org By representing the compound as a graph, where atoms are vertices and bonds are edges, various indices can be computed. aip.org

Recent research has focused on computing several degree-based topological indices for the iron(II) chloride (FeCl₂) crystal structure. nih.gov These calculations, while not exclusively for the tetrahydrate form, provide valuable insights into the broader class of iron(II) chloride compounds. The computed values for some of these indices are presented as functions of 'n', representing the repeating units in the crystal lattice. nih.gov

Key topological indices studied in the context of the iron(II) chloride structure include:

Randic Indices: These indices are based on the degrees of adjacent vertices in the molecular graph. For the iron(II) chloride structure, the Randic index for different values of γ has been calculated. nih.gov

Atom Bond Connectivity (ABC) Index: The ABC index is a descriptor that has been shown to correlate with the stability of molecules. nih.gov

Geometric Arithmetic (GA) Index: This index is another degree-based topological descriptor used to model properties of chemical compounds. nih.gov

Zagreb Indices (M₁, M₂), Hyper Zagreb Index (HM), and Forgotten Index (F): These are among the oldest and most studied topological indices, providing information about the branching of the molecular skeleton. nih.gov

Redefined Zagreb Indices (ReZG₁, ReZG₂, ReZG₃): These are modifications of the classical Zagreb indices. nih.gov

The following table summarizes the equations for these indices for the generalized iron(II) chloride (FeCl₂) crystal structure.

| Topological Index | Formula for FeCl₂ Crystal Structure nih.gov |

| Atom Bond Connectivity (ABC) Index | 56.2033n + 37.3777 |

| Geometric Arithmetic (GA) Index | 80.8279n + 47.3438 |

| First Zagreb Index (M₁) | 750n + 406 |

| Second Zagreb Index (M₂) | 1419n + 649 |

| Hyper Zagreb Index (HM) | 6504n + 3156 |

| Forgotten Index (F) | 3666n + 1858 |

| First Redefined Zagreb Index (ReZG₁) | 48n + 37 |

| Second Redefined Zagreb Index (ReZG₂) | 163.0178n + 82.6512 |

| Third Redefined Zagreb Index (ReZG₃) | 12408n + 5160 |

Note: 'n' represents the number of unit cells in the crystal structure.

Graph Entropy Measures for Molecular Complexity

Graph entropy measures are used to quantify the complexity of a molecular structure. aip.org These measures, based on the information content of the graph, provide a numerical value for the intricacy of the atomic arrangement. aip.org Shannon's entropy model is often employed, utilizing topological indices to derive entropy values that reflect the structural information content of the molecule. nih.gov The analysis of these entropy measures helps in understanding the features and behavior of molecules by offering insights into their connectivity and structural patterns. aip.org

Magnetic Properties Research

Iron(II) chloride tetrahydrate exhibits interesting magnetic properties, particularly at low temperatures, which have been the subject of extensive research. The arrangement of the iron(II) ions in the crystal lattice and the interactions between their magnetic moments give rise to its characteristic magnetic behavior.

Antiferromagnetism and Ordered Spin Arrangements

Below a critical temperature of about 1°K, iron(II) chloride tetrahydrate transitions into an antiferromagnetic state. aps.org In this state, the magnetic moments of adjacent iron(II) ions align in an anti-parallel manner, resulting in a net magnetic moment of zero in the absence of an external magnetic field. aps.orgaps.org